
Meloscine
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Description
Meloscine, also known as this compound, is a useful research compound. Its molecular formula is C19H20N2O and its molecular weight is 292.4 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
Radical Cascade Cyclization of Divinylcyclopropanes
Key Reaction : Tributyltin radical-initiated [3+2] annulation cascade forms rings C and D in one step .
Mechanism :
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Tributyltin radical adds to a vinyl group in divinylcyclopropane (DVCP) 4 or 5 .
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Cyclopropane fragmentation generates radical intermediate A .
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Sequential 6-exo-trig and 5-exo-trig cyclizations form tricyclic intermediate B .
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Elimination of the tin radical yields tetracycles 6 or 7 with trans BC-ring fusion .
Data :
Substrate | Product | Yield | Stereochemistry |
---|---|---|---|
sec-Amide 4 | Lactam 6 | 38% | trans BC-fusion (epithis compound) |
tert-Amide 5 | Lactam 7 | 55% | trans BC-fusion |
This reaction anchors syntheses by Curran and Wipf, enabling core construction in 5 steps .
Ring-Closing Metathesis (RCM) for E-Ring Formation
Key Reaction : Hoveyda-Grubbs II-catalyzed RCM closes the tetrahydropyridine (E-ring) .
Conditions :
-
Catalyst: Hoveyda-Grubbs II (5–10 mol%)
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Solvent: Toluene or CH₂Cl₂
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Temperature: 60–100°C
Example :
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Triene 28 → Tricycle 29 (100% conversion, exclusive trans C20 configuration) .
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Diastereoselectivity arises from thermodynamic control favoring the less strained product .
Data :
Substrate | Product | Catalyst | Yield |
---|---|---|---|
23 | Lactam 25 | Hoveyda-Grubbs II | 65% |
24a | Lactam 26a | Hoveyda-Grubbs II | 84% |
Epimerization of Epithis compound to this compound
Key Reaction : Base-mediated epimerization at C7 converts epithis compound (2 ) to this compound (1 ) .
Conditions :
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Base: t-BuOK or K₂CO₃
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Solvent: MeOH or THF
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Temperature: 20–70°C
Data :
Substrate | Product | Conditions | Yield |
---|---|---|---|
2a | 1a | t-BuOK, MeOH, 70°C | 82% |
2b | 1b | t-BuOK, MeOH, 70°C | 84% |
Allenyl Azide Cyclization Cascade
Key Reaction : Thermolysis of allenyl azide 19 forms azabicyclo[3.3.0]octane core 16 via triazoline 18 and diyl 17 .
Mechanism :
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[3+2] cycloaddition forms triazoline 18 .
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N₂ elimination generates diyl 17 .
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Conrotatory electrocyclization yields bicyclic 16 with defined stereochemistry .
Application : Feldman’s synthesis uses this cascade to build the C/D ring system in 16 , later functionalized into this compound .
Functionalization and Diversification
Q & A
Q. Basic: What are the key synthetic steps in the total synthesis of Meloscine, and how are they validated experimentally?
The total synthesis of this compound typically involves cascade radical annulation and ring-closing metathesis (RCM). For example, a 10-step synthesis begins with coupling precursors followed by tandem radical cyclization to form rings C and D, then RCM to construct ring E . Validation includes spectroscopic characterization (NMR, HRMS) and comparison with literature data. Reproducibility is ensured by adhering to protocols like slow reagent addition (e.g., tributylstannane/AIBN for radical initiation) and strict temperature control . Experimental details must align with journal guidelines, including yield reporting and purity verification .
Q. Advanced: How do stereochemical challenges in this compound’s C-ring influence synthetic strategy design?
This compound’s C-ring contains four stereocenters, including two quaternary centers, demanding enantioselective methods. Strategies include:
- Epimerization : Base-promoted epimerization of intermediates (e.g., converting (±)-epithis compound to this compound) .
- Radical Cyclization Control : Tandem radical cyclization of divinylcyclopropanes ensures stereoselective ring formation .
Validation requires chiral HPLC, X-ray crystallography, or NOESY to confirm absolute configuration .
Q. Advanced: How can researchers resolve contradictions in reported yields for critical steps like radical cyclization?
Discrepancies in yields (e.g., 38% vs. higher values) arise from variations in reaction conditions. Systematic analysis includes:
- Parameter Optimization : Testing initiator concentrations (e.g., AIBN), solvent purity, and microwave vs. conventional heating .
- Statistical Reproducibility : Repeating experiments under identical conditions and reporting mean ± SD .
Peer validation via supplemental data submission (e.g., detailed reaction logs) enhances credibility .
Q. Basic: Which analytical techniques are essential for characterizing this compound and its intermediates?
- NMR Spectroscopy : Assigns structure and stereochemistry via 1H, 13C, and 2D experiments (e.g., COSY, HMBC) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula .
- X-ray Crystallography : Resolves ambiguous stereocenters in crystalline intermediates .
Journals require raw spectral data in supplementary files for peer review .
Q. Advanced: What mechanistic insights underpin the tandem radical cyclization used in this compound synthesis?
The radical cascade involves:
- Initiation : AIBN generates radicals, abstracting hydrogen from tributylstannane.
- Propagation : Radical addition to divinylcyclopropane induces sequential cyclization to form fused rings .
Mechanistic studies employ radical trapping, isotopic labeling, and computational modeling (DFT) to validate intermediates .
Q. Advanced: How can researchers mitigate epimerization risks during late-stage functionalization?
Epimerization at labile stereocenters (e.g., C-19 in this compound) is minimized by:
- Low-Temperature Conditions : Reducing thermal energy for configurational stability .
- pH Control : Avoiding strongly basic conditions during N-allylation .
Real-time monitoring via 1H NMR or inline IR ensures reaction quench before epimerization .
Q. Basic: What methodological criteria ensure reproducibility in this compound synthesis?
- Detailed Experimental Protocols : Precise reagent quantities, solvent drying methods, and reaction timelines .
- Cross-Validation : Independent replication by collaborators using shared intermediates .
- Data Transparency : Full disclosure of failed attempts and optimization steps in supplementary materials .
Q. Advanced: How do comparative studies of this compound synthesis routes inform green chemistry principles?
Evaluating routes by step count, atom economy, and hazardous reagent use highlights sustainable improvements. For example:
- Microwave-Assisted Reactions : Reduce time and energy vs. traditional heating .
- Catalyst Recycling : Grubbs-II catalyst reuse in RCM steps lowers metal waste .
Lifecycle analysis (LCA) metrics should accompany yield data in publications .
Q. Advanced: What strategies address analytical challenges in isolating this compound from complex reaction mixtures?
- Chromatography Optimization : Gradient HPLC with chiral stationary phases separates diastereomers .
- LC-MS Tracking : Monitors reaction progress and identifies byproducts early .
- Crystallization-Driven Purification : Exploiting this compound’s solubility differences in mixed solvents .
Q. Advanced: How can structure-activity relationship (SAR) studies of this compound analogs be systematically designed?
Properties
Molecular Formula |
C19H20N2O |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
(1R,10S,12S,19S)-12-ethenyl-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2,4,6,13-tetraen-9-one |
InChI |
InChI=1S/C19H20N2O/c1-2-18-8-5-10-21-11-9-19(17(18)21)13-6-3-4-7-15(13)20-16(22)14(19)12-18/h2-8,14,17H,1,9-12H2,(H,20,22)/t14-,17+,18+,19+/m1/s1 |
InChI Key |
BEMFQIDPZLYEBJ-FCLVOEFKSA-N |
Isomeric SMILES |
C=C[C@]12C[C@@H]3C(=O)NC4=CC=CC=C4[C@]35[C@H]1N(CC5)CC=C2 |
Canonical SMILES |
C=CC12CC3C(=O)NC4=CC=CC=C4C35C1N(CC5)CC=C2 |
Synonyms |
epimeloscine meloscine |
Origin of Product |
United States |
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